molecular formula C24H34FK2O9P B14751130 Drocinonide phosphate potassium CAS No. 2260-24-4

Drocinonide phosphate potassium

Cat. No.: B14751130
CAS No.: 2260-24-4
M. Wt: 594.7 g/mol
InChI Key: HLHXSFATMSXCPL-AIMLYJDOSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of drocinonide phosphate potassium involves the reaction of drocinonide with potassium phosphate under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Drocinonide phosphate potassium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Drocinonide phosphate potassium has a wide range of scientific research applications, including:

Mechanism of Action

Drocinonide phosphate potassium exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory pathway. This results in reduced inflammation and immune response .

Comparison with Similar Compounds

    Fluorometholone: Another glucocorticoid used for ocular inflammation.

    Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.

    Dexamethasone: Known for its potent anti-inflammatory effects.

Uniqueness: Drocinonide phosphate potassium is unique in its ability to form stable complexes with antibiotics like neomycin sulfate, making it particularly useful in ophthalmic formulations. This property distinguishes it from other glucocorticoids, which may not have the same stabilizing effect in combination therapies .

Properties

CAS No.

2260-24-4

Molecular Formula

C24H34FK2O9P

Molecular Weight

594.7 g/mol

IUPAC Name

dipotassium;[2-[(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-8-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C24H36FO9P.2K/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31;;/h13,15-17,19,27H,5-12H2,1-4H3,(H2,29,30,31);;/q;2*+1/p-2/t13-,15-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1

InChI Key

HLHXSFATMSXCPL-AIMLYJDOSA-L

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COP(=O)([O-])[O-])C)O)F.[K+].[K+]

Canonical SMILES

CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)F)C)C.[K+].[K+]

Origin of Product

United States

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